molecular formula C11H13N3OS B2696582 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034477-68-2

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2696582
CAS No.: 2034477-68-2
M. Wt: 235.31
InChI Key: ZXTDWCDMONVWSL-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS: See COA

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-9(15)12-4-6-14-5-2-11(13-14)10-3-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTDWCDMONVWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur to form the thiophene ring . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves coupling the thiophene and pyrazole rings through an ethyl linker and acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, which could make this compound a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that compounds containing thiophene and pyrazole moieties can induce apoptosis in cancer cells. The unique combination of these groups in this compound may enhance its anticancer activity, warranting further investigation into its mechanism of action and efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies often focus on modifying substituents on the pyrazole and thiophene rings to enhance potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Variations : Altering the substituents on the thiophene or pyrazole rings can significantly impact the compound's biological activity. For instance, introducing electron-withdrawing groups may enhance potency against specific targets.
Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency against cancer cells
Alkyl substitutionsImproved solubility and bioavailability

Neurological Disorders

Given the compound's structural features, it may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression. The modulation of endocannabinoid signaling pathways through N-acylethanolamines could be a novel approach .

Chronic Pain Management

The anti-inflammatory properties of this compound position it as a candidate for chronic pain management therapies, particularly in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have highlighted the promising applications of pyrazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that specific pyrazole derivatives exhibited broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Research indicated that modifications to the pyrazole structure led to increased apoptosis in breast cancer cell lines, suggesting that further development of this compound could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()
  • Key Differences : Replaces the thiophene-pyrazole system with a triazole-pyrimidine scaffold. The pyridinyl group introduces basicity, contrasting with thiophene’s electron-rich nature.
  • Synthesis : Microwave-assisted (70°C, 30 min) with 30% yield, lower than acetamide derivatives with simpler substituents .
  • Analytical Data : IR shows N-H (3320 cm⁻¹) and C=O (1680 cm⁻¹) stretches; melting point 165–167°C .
b) N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (ZINC97159977, )
  • Key Differences: Pyridinyl substituent on pyrazole vs. thiophene. The quinoline-ethanamine side chain may enhance blood-brain barrier penetration compared to the acetamide group.
  • Source : Commercially available (MolPort), indicating accessibility for drug screening .
c) 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide ()
d) N-(but-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide ()
  • Key Differences : Trifluoroacetamide group increases lipophilicity and metabolic stability compared to the parent acetamide. The thiophene absence reduces sulfur-mediated interactions .

Commercial and Patent Landscape

  • Commercial Availability : Compounds like ZINC97159977 () and Ryan Scientific derivatives () are purchasable, whereas the target compound may require custom synthesis .
  • Patent Activity : discloses a patented synthesis route for a structurally complex pyrazole-acetamide, emphasizing industrial interest in this chemotype .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting their mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a thiophene ring, a pyrazole ring, and an acetamide group. Its molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS, with a molecular weight of 270.34 g/mol. The presence of these heterocycles contributes to its biological activity by facilitating interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Thiophene and Pyrazole Intermediates :
    • Thiophene derivatives can be synthesized using methods such as the Gewald reaction or Paal-Knorr synthesis.
    • Pyrazole rings are often formed through reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
  • Coupling Reaction :
    • The intermediates are coupled using reagents like palladium catalysts in cross-coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound and its derivatives against various pathogens.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Pathogen Tested
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
7c0.30Candida albicans
7d0.35Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicate that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, compound 7b has shown the highest activity, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound against various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
21A549 (lung cancer)15.5
22HeLa (cervical cancer)12.3

The results indicate that certain derivatives possess significant cytotoxic effects on cancer cells, with IC50 values suggesting effective dose ranges for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial DNA replication and folate metabolism, respectively .
  • Biofilm Disruption :
    • It exhibits significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, reducing biofilm formation more effectively than standard treatments .
  • Antioxidant Properties :
    • The compound also shows antioxidant activity through radical scavenging assays, contributing to its overall therapeutic profile by mitigating oxidative stress in cells .

Case Studies

Several case studies have explored the efficacy of thiophene-pyrazole derivatives in clinical settings:

  • Study on Drug Resistance : A recent investigation highlighted the effectiveness of these compounds against multidrug-resistant strains of Staphylococcus aureus, demonstrating their potential as alternative treatments in antibiotic-resistant infections .
  • Cancer Treatment Trials : Early-phase trials involving derivatives of this compound have shown promising results in reducing tumor viability in preclinical models, warranting further exploration in clinical trials for cancer therapies .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide and related derivatives?

The synthesis typically involves multi-step strategies, including:

  • Condensation reactions : For example, coupling thiophene-containing aldehydes with pyrazole intermediates in acetic acid under catalytic conditions (e.g., NaHSO₄-SiO₂ at 80°C) .
  • Acetylation : Reacting pyrazole-ethylamine intermediates with acetyl chloride in acetonitrile (CH₃CN) using K₂CO₃ as a base, yielding acetamide derivatives in good yields (56–99%) .
  • Protection/deprotection steps : For instance, using tetrahydropyran (THP) to protect reactive sites during synthesis, followed by acidic cleavage .
    Key intermediates are characterized via ¹H NMR, IR, and LC-MS to confirm structural integrity .

Q. How is the structural identity of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks for NH (δ ~8–10 ppm), acetamide COCH₃ (δ ~2.1 ppm), and aromatic protons (thiophene/pyrazole, δ ~6–8 ppm) .
  • LC-MS : To verify molecular weight and purity (>95%) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .

Q. What reaction conditions optimize the yield of pyrazole-acetamide hybrids?

Critical parameters include:

  • Catalyst selection : NaHSO₄-SiO₂ enhances condensation efficiency in acetic acid .
  • Solvent system : Acetonitrile (CH₃CN) is preferred for acetylation due to its polar aprotic nature and compatibility with K₂CO₃ .
  • Temperature control : Reactions at 80°C balance reactivity and side-product minimization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • PASS program : Predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural descriptors .
  • Molecular docking : Evaluates binding affinities to proteins (e.g., kinases, GPCRs) by simulating ligand-receptor interactions. For example, thiophene and pyrazole moieties may engage in π-π stacking or hydrogen bonding .
  • ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize candidates .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. electron-donating groups on pyrazole) on activity .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate potency variations .
  • Crystallography : Resolve 3D structures to identify binding mode discrepancies (e.g., using X-ray or cryo-EM) .

Q. How are novel derivatives of this compound designed to enhance selectivity toward specific biological targets?

  • Scaffold hybridization : Integrate pharmacophores from active compounds (e.g., triazole or thiadiazole moieties) to improve target engagement .
  • Bioisosteric replacement : Substitute thiophene with furan or phenyl groups to modulate lipophilicity and hydrogen-bonding capacity .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1–7.4) and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes to assess CYP-mediated oxidation .
  • DFT calculations : Predict degradation pathways (e.g., hydrolysis of acetamide) by analyzing frontier molecular orbitals .

Methodological Considerations

Q. How to troubleshoot low yields in the acetylation step of pyrazole-ethylamine intermediates?

  • Base optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) for deprotonation in less polar solvents (e.g., THF) .
  • Stoichiometry adjustment : Use excess acetyl chloride (1.5–2 equiv.) to drive the reaction .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) to isolate pure acetamide .

Q. What analytical techniques differentiate regioisomers in pyrazole-acetamide derivatives?

  • NOESY NMR : Identifies spatial proximity between protons (e.g., pyrazole C₃ vs. C₅ substitution) .
  • 13C NMR : Distinguishes carbonyl (C=O) environments in acetamide vs. ester groups .
  • X-ray crystallography : Unambiguously assigns regioisomeric structures .

Q. How to prioritize derivatives for in vivo testing based on in vitro data?

  • Lipinski’s Rule of Five : Filter compounds with MW <500, logP <5, and ≤10 H-bond acceptors/donors .
  • Toxicity screening : Use zebrafish or HEK293 cell models to assess acute toxicity .
  • Plasma protein binding assays : High binding (>90%) may reduce free drug availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.